Sphingomyelin
Sphingomyelin
N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is a natural product found in Homo sapiens with data available.
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
85187-10-6
VCID:
VC21247006
InChI:
InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Molecular Formula:
C41H83N2O6P
Molecular Weight:
731.1 g/mol
Sphingomyelin
CAS No.: 85187-10-6
Cat. No.: VC21247006
Molecular Formula: C41H83N2O6P
Molecular Weight: 731.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid. N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 85187-10-6 |
| Molecular Formula | C41H83N2O6P |
| Molecular Weight | 731.1 g/mol |
| IUPAC Name | [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1 |
| Standard InChI Key | LKQLRGMMMAHREN-YJFXYUILSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
| Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator